molecular formula C13H10ClN5O B10927081 N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10927081
M. Wt: 287.70 g/mol
InChI Key: QPJCMYNARXNSTK-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxamide group at the 2-position and a 3-chloro-4-methylphenyl substituent. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N~2~-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings.

Properties

Molecular Formula

C13H10ClN5O

Molecular Weight

287.70 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H10ClN5O/c1-8-3-4-9(7-10(8)14)16-12(20)11-17-13-15-5-2-6-19(13)18-11/h2-7H,1H3,(H,16,20)

InChI Key

QPJCMYNARXNSTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2)Cl

Origin of Product

United States

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